molecular formula C10H9ClN2O2 B15231888 2-(Cinnolin-4-yl)acetic acid hydrochloride

2-(Cinnolin-4-yl)acetic acid hydrochloride

Cat. No.: B15231888
M. Wt: 224.64 g/mol
InChI Key: HBWXKDRBSOZAMQ-UHFFFAOYSA-N
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Description

2-(Cinnolin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnolin-4-yl)acetic acid hydrochloride typically involves the reaction of cinnoline derivatives with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification processes such as recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

2-(Cinnolin-4-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Cinnolin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cinnolin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cinnolin-3-yl)acetic acid hydrochloride
  • 2-(Cinnolin-5-yl)acetic acid hydrochloride
  • 2-(Cinnolin-6-yl)acetic acid hydrochloride

Uniqueness

2-(Cinnolin-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the cinnoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-cinnolin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9;/h1-4,6H,5H2,(H,13,14);1H

InChI Key

HBWXKDRBSOZAMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O.Cl

Origin of Product

United States

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